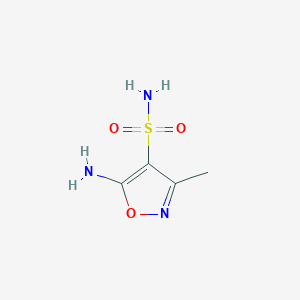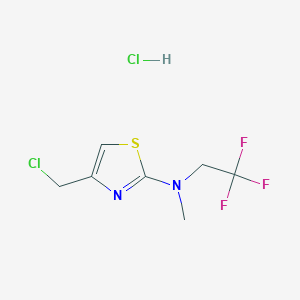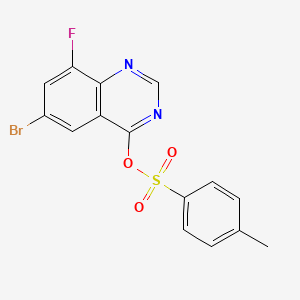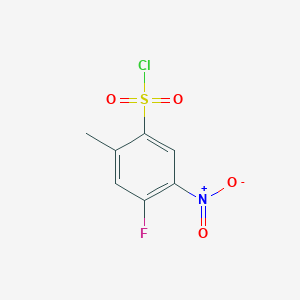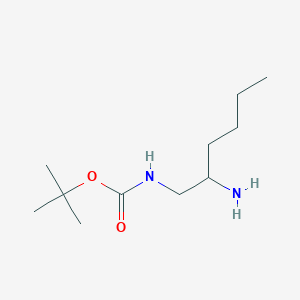
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, mechanisms, and conditions of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS). It also includes the compound’s stability, reactivity, and acidity or basicity .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Antitumor Activity
Research has shown that sulfonamide derivatives, including compounds similar to 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, are potent inhibitors of carbonic anhydrases. These enzymes are significant in various physiological processes and are associated with tumor growth. One study found that halogenated sulfonamides, including compounds with structural similarities to 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, inhibited tumor-associated carbonic anhydrase IX, suggesting potential applications as antitumor agents (Ilies et al., 2003).
Synthesis and Antitumor Properties
Another study focused on designing and synthesizing sulfonamide derivatives to achieve potent antitumor agents with low toxicity. The research included the synthesis of compounds related to 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride and tested their antitumor activity in mice. The results indicated high antitumor activity and low toxicity for some synthesized compounds, highlighting their potential in cancer treatment (Huang, Lin, & Huang, 2001).
Antimicrobial and Antifungal Activities
Sulfonamide compounds, including structures similar to 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed significant antimicrobial and antifungal activities, suggesting their use as potent agents in combating various infections (Dixit et al., 2010).
Drug-Tubulin Interactions and Antimitotic Properties
Research into the interactions between sulfonamide drugs and tubulin, a protein essential for cell division, has indicated that certain sulfonamide derivatives can inhibit tubulin polymerization. This mechanism is crucial for developing antimitotic agents used in cancer therapy. The study showed that compounds, including sulfonamide structures, bind to the colchicine site of tubulin, influencing cell division processes (Banerjee et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-fluoro-N-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S.ClH/c1-11-14(12,13)8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEFVSOZQNZIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)


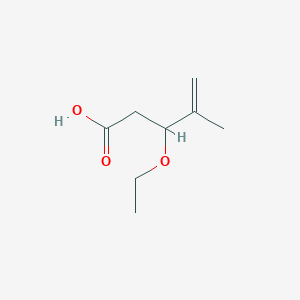
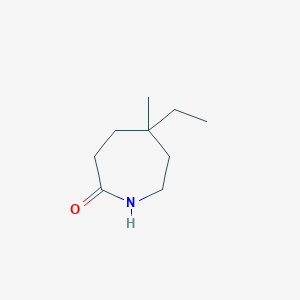
![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)
